Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a functionalized tetrahydrobenzothiophene derivative. Its core structure features a bicyclic system comprising a tetrahydrobenzothiophene scaffold substituted with a 7-oxo group, 6,6-dibromo substituents, and a chloroacetylated amino group at position 2. The presence of bromine and chloroacetyl groups enhances electrophilicity, making it a candidate for further derivatization or interaction studies.
Properties
IUPAC Name |
ethyl 6,6-dibromo-2-[(2-chloroacetyl)amino]-7-oxo-4,5-dihydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2ClNO4S/c1-2-21-12(20)8-6-3-4-13(14,15)10(19)9(6)22-11(8)17-7(18)5-16/h2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFWBNDMBREHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2=O)(Br)Br)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including antitumor effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiophene core with multiple substituents. Its molecular formula is C₁₃H₁₃Br₂ClN₁O₃S, and it has a molecular weight of 473.56 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It has been shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The following table summarizes key findings from research on its antitumor effects:
| Study Reference | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 23.2 | Induction of apoptosis and necrosis | |
| MCF-7 | 49.9 | Cell cycle arrest at G2/M phase | |
| MCF-7 | 95.9 | Inhibition of autophagic cell death |
The compound's mechanism involves several pathways:
- Apoptosis Induction : The compound significantly reduces cell viability and increases early and late apoptotic cell populations. For instance, treatment led to a 26.86% reduction in cell viability with substantial increases in both early (AV+/PI−) and late (AV+/PI+) apoptotic cells .
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes G2/M phase arrest, indicating interference with cell cycle progression, which is crucial for cancer cell proliferation .
- Inhibition of Autophagy : Unlike some anticancer agents that promote autophagy, this compound appears to inhibit autophagic processes, further contributing to its antiproliferative effects .
Additional Biological Activities
Apart from its antitumor properties, this compound has shown promise in other areas:
- Analgesic Activity : Studies indicate that derivatives of similar structures possess analgesic effects exceeding that of standard analgesics like metamizole .
- Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infectious diseases.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, indicating a broader therapeutic potential beyond oncology.
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in preclinical models:
- A study evaluating the compound's effects on tumor-bearing mice showed significant improvements in hematological parameters post-treatment, suggesting a protective effect against chemotherapy-induced myelosuppression .
- Another investigation highlighted its effectiveness against multidrug-resistant cancer cell lines, emphasizing its potential role in overcoming resistance mechanisms common in cancer therapy.
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo exhibits significant anticancer properties. Research has shown its potential to induce apoptosis in breast cancer cells, making it a candidate for further pharmacological evaluation. The unique structural features of this compound facilitate interactions with various biological macromolecules such as proteins and nucleic acids, which are critical for understanding its mechanism of action.
Mechanism of Action
The compound's interaction with specific receptors or enzymes involved in cancer pathways suggests that it may modulate key signaling pathways associated with tumor growth and proliferation. This aspect is crucial for its development as a therapeutic agent.
Case Study 1: Anticancer Evaluation
A study investigated the effects of ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This study highlights the potential for developing this compound into a novel anticancer agent.
Case Study 2: Interaction Studies
Research focusing on the interaction of this compound with DNA and RNA showed that it binds preferentially to specific nucleic acid structures. This binding could interfere with cellular processes such as replication and transcription, providing insights into its potential as an anti-cancer drug.
Comparison with Similar Compounds
Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
- Synthesis : Prepared via benzoylation of the parent amine in chloroform .
- Crystallography : The benzamido derivative forms an intramolecular N–H⋯O hydrogen bond, creating an S(6) ring motif .
- Stability : The absence of electron-withdrawing bromine or chloroacetyl groups likely reduces electrophilicity compared to the target compound.
Ethyl 2-Acetylamino-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
Ethyl 2-[(2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino]-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o)
- Substituents : Bulky ethoxy-phenyl-oxoethyl group at position 2.
- Synthesis : Synthesized via a multicomponent Petasis reaction in HFIP solvent with 22% yield .
- Key Difference : The hydroxyl and ethoxy groups introduce polarity and hydrogen-bonding capacity, contrasting with the chloroacetyl and bromine groups in the target compound .
Structural and Functional Analysis (Table 1)
*Predicted based on analogous hydrogen-bonding patterns in related tetrahydrobenzothiophenes .
Key Research Findings
Impact of Halogenation
The 6,6-dibromo and 7-oxo substituents in the target compound introduce significant steric and electronic effects:
- Electrophilicity: Bromine atoms increase the electron-withdrawing character of the tetrahydrobenzothiophene core, enhancing reactivity toward nucleophiles compared to non-halogenated analogs .
- Crystallographic Challenges : Disordered methylene groups in the cyclohexene ring (observed in related compounds) may complicate structural determination, necessitating advanced refinement tools like SHELXL .
Role of the Chloroacetyl Group
The chloroacetyl moiety at position 2 provides:
- Reactivity : The chloro group enables nucleophilic substitution or cross-coupling reactions, offering pathways for functionalization.
Methodological Considerations
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for preparing Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
- Methodology : The synthesis involves sequential functionalization of the benzothiophene core. Key steps include:
- Bis-alkylation : Use of α,α'-dibromo derivatives (e.g., dibromo-o-xylene analogs) to introduce the 6,6-dibromo substituents via nucleophilic substitution .
- Chloroacetyl Amino Introduction : Reacting the intermediate with chloroacetyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the amide bond .
- Esterification : Ethyl ester formation via reaction with ethyl chloroformate or ethanol under acid catalysis .
- Purification : Recrystallization from ethanol or dichloromethane/ether mixtures yields high-purity product (>95%) .
Q. How can spectroscopic methods (NMR, HRMS) be optimized to characterize this compound?
- 1H/13C NMR : Key peaks include:
- δ ~2.5–3.5 ppm : Multiplet signals for tetrahydrobenzothiophene protons.
- δ ~4.3 ppm : Quartet for the ethyl ester group (J = 7.1 Hz).
- δ ~7.0–8.0 ppm : Aromatic protons from the benzothiophene ring .
- HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error tolerance .
Advanced Research Questions
Q. How can regioselectivity challenges during dibromination of the tetrahydrobenzothiophene core be addressed?
- Mechanistic Insight : The 6,6-dibromo configuration arises from steric and electronic effects. Bromination at the 6-position is favored due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the site for electrophilic substitution .
- Experimental Optimization : Use polar aprotic solvents (e.g., DMF) and controlled stoichiometry (2.1 eq Br2) to minimize over-bromination. Monitor via TLC or in situ Raman spectroscopy .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in 1H NMR signals for diastereomers (e.g., cyclohexane ring protons) can arise from dynamic rotational effects. Use variable-temperature NMR (VT-NMR) to freeze conformational exchange and assign peaks accurately .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., chloroacetyl orientation) by determining crystal structures .
Q. How does the chloroacetyl group influence the compound’s reactivity in further functionalization?
- Nucleophilic Substitution : The chloroacetyl moiety reacts with amines (e.g., piperazine) to form secondary amides under mild conditions (rt, DCM) .
- Stability Concerns : Hydrolysis of the chloroacetyl group in aqueous acidic/basic media necessitates anhydrous reaction conditions for downstream modifications .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Inhalation/Contact : Use fume hoods and nitrile gloves due to potential respiratory and skin irritation from brominated/chlorinated byproducts .
- First Aid : Immediate rinsing with water for eye/skin exposure; consult medical help if ingested .
Q. How can the compound’s stability under storage conditions be evaluated?
- Accelerated Degradation Studies :
- Thermal Stability : Store at –20°C in amber vials; monitor decomposition via HPLC under stress conditions (40°C, 75% humidity) over 14 days .
- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation peaks at λ = 320 nm, necessitating light-protected storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
